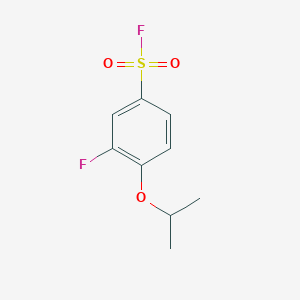
(2S,4S)-4-Methyloxane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Methyloxane-2-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by its oxane ring structure with a methyl group at the fourth position and an aldehyde group at the second position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methyloxane-2-carbaldehyde typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor compound using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts and ligands is crucial in these processes to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
Oxidation: (2S,4S)-4-Methyloxane-2-carboxylic acid.
Reduction: (2S,4S)-4-Methyloxane-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(2S,4S)-4-Methyloxane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs with specific stereochemical requirements.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets depending on its application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that lead to the final product.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyoxane-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
(2S,4S)-4-Methyloxane-2-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
(2S,4S)-4-Methyloxane-2-methanol: Reduced form with a primary alcohol group.
Uniqueness
(2S,4S)-4-Methyloxane-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, making it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical transformations while maintaining its chiral integrity sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S,4S)-4-methyloxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI Key |
SMACBAXERQSHKA-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@@H](C1)C=O |
Canonical SMILES |
CC1CCOC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)


![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)







![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)

